R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine
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Overview
Description
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine: is a synthetic organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bulky tert-butyl group and a para-methylphenylsulfonyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the aziridine ring. One common method involves the reaction of an appropriate amine with an epoxide under basic conditions.
Formation of the Aziridine Ring: The aziridine ring can be formed by reacting a tert-butylamine with an epoxide in the presence of a base such as sodium hydride or potassium tert-butoxide.
Introduction of the Sulfonyl Group: The para-methylphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the aziridine with para-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions due to the ring strain, where nucleophiles such as amines, thiols, or alcohols can open the ring.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles like sodium azide, thiols, or amines in solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Sulfides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules due to its reactivity.
Chiral Catalysts: The compound can be used in the synthesis of chiral catalysts for asymmetric synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its ability to form stable, bioactive molecules.
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules for research purposes.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Material Science: Application in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The sulfonyl group can stabilize the intermediate formed during these reactions, facilitating the formation of the final product. The tert-butyl group provides steric hindrance, influencing the selectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
N-tosylaziridine: Similar structure but with a tosyl group instead of a para-methylphenylsulfonyl group.
tert-Butylaziridine: Lacks the sulfonyl group, making it less reactive.
Phenylsulfonylaziridine: Similar but with a phenyl group instead of a para-methylphenyl group.
Uniqueness
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine is unique due to the combination of the bulky tert-butyl group and the electron-withdrawing para-methylphenylsulfonyl group. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic organic chemistry.
Biological Activity
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, also known by its CAS number 1207754-84-4, is a compound with significant potential in medicinal chemistry. This aziridine derivative has garnered attention for its biological activities, particularly in the realms of anticancer and antibacterial effects. This article reviews the available data on its biological activity, synthesizing findings from various studies and presenting them in a structured format.
- Molecular Formula : C13H19NO2S
- Molar Mass : 253.36 g/mol
- Storage Conditions : 2-8 °C
- Density : Approximately 1.2 g/cm³
- Boiling Point : 354.7 °C at 760 mmHg .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. Research indicates that aziridine derivatives can induce cell cycle arrest and apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting cellular membranes, and affecting DNA replication processes .
Anticancer Activity
Several studies have examined the anticancer properties of aziridine derivatives, including this compound. Notably:
- Cell Lines Tested : The compound has been tested against several cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells.
- Inhibition of Cell Viability : The half-maximal inhibitory concentration (IC50) values were determined for various aziridine derivatives. For example, compounds similar to this compound showed IC50 values ranging from 3.125 to 100 µM .
Table 1: Anticancer Activity of Aziridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | HeLa | 25 | Induces ROS and apoptosis |
Compound 7 | Ishikawa | 30 | Cell cycle arrest in S phase |
This compound | HeLa/Ishikawa | TBD | TBD |
Antibacterial Activity
In addition to its anticancer effects, this compound has shown moderate antibacterial activity against various strains of bacteria:
- Mechanism : The compound's antibacterial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 µg/mL |
Escherichia coli | >256 µg/mL |
Pseudomonas aeruginosa | No activity |
Case Studies and Research Findings
A study focused on the biological activities of aziridine derivatives highlighted that specific structural modifications significantly enhance their anticancer and antibacterial properties. For instance, introducing polar functional groups can increase aqueous solubility and metabolic stability, thus potentially improving therapeutic efficacy .
Key Findings:
- Compounds with a polar subunit exhibited higher biological activity.
- The aziridine ring structure allows for diverse reactivity patterns that can be exploited for drug development.
Properties
CAS No. |
1207754-84-4 |
---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 |
IUPAC Name |
(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |
InChI Key |
NZARMBGWBDHTMI-NBFOIZRFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
Synonyms |
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |
Origin of Product |
United States |
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